N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide
Brand Name: Vulcanchem
CAS No.: 825616-48-6
VCID: VC17276196
InChI: InChI=1S/C17H11Cl2N5O/c18-9-4-3-5-10(19)14(9)17(25)23-13-8-20-24-15(13)16-21-11-6-1-2-7-12(11)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25)
SMILES:
Molecular Formula: C17H11Cl2N5O
Molecular Weight: 372.2 g/mol

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide

CAS No.: 825616-48-6

Cat. No.: VC17276196

Molecular Formula: C17H11Cl2N5O

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide - 825616-48-6

Specification

CAS No. 825616-48-6
Molecular Formula C17H11Cl2N5O
Molecular Weight 372.2 g/mol
IUPAC Name N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-dichlorobenzamide
Standard InChI InChI=1S/C17H11Cl2N5O/c18-9-4-3-5-10(19)14(9)17(25)23-13-8-20-24-15(13)16-21-11-6-1-2-7-12(11)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25)
Standard InChI Key OWCCSKKVWODEPJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl

Introduction

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are widely studied due to their significant biological activities, including antimicrobial, anticancer, and antifungal properties. The present article delves into the chemical structure, synthesis, properties, and potential applications of this compound.

Synthesis

The synthesis of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide typically involves multi-step organic reactions. A general synthetic pathway includes:

  • Formation of Benzimidazole Core:

    • Reacting o-phenylenediamine with an appropriate aldehyde or acid derivative under acidic conditions.

  • Pyrazole Ring Construction:

    • Cyclization of hydrazine derivatives with β-ketoesters or diketones.

  • Coupling with Dichlorobenzamide:

    • Condensation of the synthesized benzimidazole-pyrazole intermediate with 2,6-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Comparative Data Table

PropertyN-[3-(2H-Benzimidazol-2-ylidene)...]Similar Derivatives
Molecular Weight~349.17 g/mol~295–400 g/mol
Antimicrobial MIC (µM)Not reported1–5 µM
Anticancer IC50 (µM)Not reported4–6 µM
SolubilityPolar organic solventsSimilar
StabilityStableStable

Potential Applications

  • Pharmaceutical Development:

    • As a lead compound for antimicrobial or anticancer drugs.

    • Structural modifications could enhance bioavailability and target specificity.

  • Biochemical Research:

    • Useful in studying enzyme inhibition mechanisms due to its structural mimicry of natural substrates.

  • Material Science:

    • Potential applications in designing functional materials due to its heterocyclic framework.

Limitations and Future Directions

While promising, further research is required to:

  • Elucidate its detailed pharmacokinetics and toxicity profiles.

  • Explore structural modifications for improved efficacy.

  • Conduct in vivo studies to confirm its therapeutic potential.

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